Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone
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Overview
Description
Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone is a complex organic compound that features a morpholine ring, a quinoline core, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis. The pyridine moiety is then introduced via a palladium-catalyzed cross-coupling reaction. The morpholine ring is added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-2-pyridin-2-ylethylamine: Shares the morpholine and pyridine moieties.
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: Contains similar pyridine structures.
Uniqueness
Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone is unique due to its combination of a quinoline core with morpholine and pyridine moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
morpholin-4-yl-(6-propan-2-yl-2-pyridin-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C22H23N3O2/c1-15(2)16-6-7-19-17(13-16)18(22(26)25-9-11-27-12-10-25)14-21(24-19)20-5-3-4-8-23-20/h3-8,13-15H,9-12H2,1-2H3 |
InChI Key |
YPOOLQLVUNBPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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